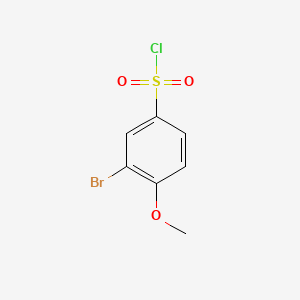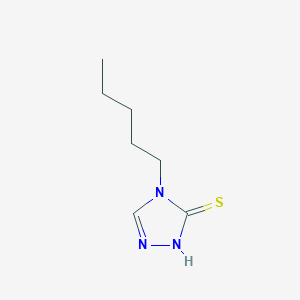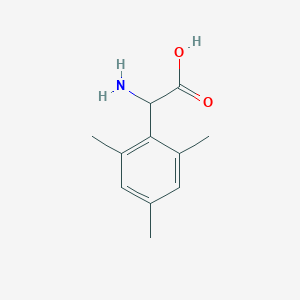
Amino(mesityl)acetic acid
説明
Amino(mesityl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group attached to a mesityl group (1,3,5-trimethylphenyl) and an acetic acid moiety
作用機序
Target of Action
Amino(mesityl)acetic acid, like other amino acids, primarily targets skeletal muscle metabolism . It plays a crucial role in maintaining skeletal muscle mass, which is important for improving muscle strength and function . The use of amino acids as dietary supplements is widespread among athletes and physically active individuals .
Mode of Action
It is known that amino acids, in general, can inhibit folic acid synthesis . This inhibition occurs because this compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This action is bacteriostatic against Mycobacterium tuberculosis .
Biochemical Pathways
Amino acids can be synthesized from glycolytic and citric acid cycle intermediates . They are involved in the synthesis of hormones such as insulin, growth hormone, and thyroid hormones, contributing to metabolic regulation . Amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .
Pharmacokinetics
It is known that amino acids promote protein synthesis and wound healing, and reduce the rate of endogenous protein catabolism . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of this compound’s action is the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a base can lead to the removal of the H+ ion from the amino group of the zwitterion, producing a negatively charged amino acid . In both circumstances, the amino acid acts to maintain the pH of the system—that is, to remove the added acid (H+) or base (OH−) from solution . Furthermore, the reactivity of this compound can be reduced considerably by a steric effect in the presence of a suitably bulky alkylating agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of amino(mesityl)acetic acid typically involves the reaction of mesityl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the glycine molecule, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions: Amino(mesityl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Nitro(mesityl)acetic acid or nitroso(mesityl)acetic acid.
Reduction: Amino(mesityl)ethanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Amino(mesityl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
類似化合物との比較
Amino(phenyl)acetic acid: Similar structure but with a phenyl group instead of a mesityl group.
Amino(benzyl)acetic acid: Contains a benzyl group in place of the mesityl group.
Amino(toluyl)acetic acid: Features a toluyl group instead of the mesityl group.
Uniqueness: Amino(mesityl)acetic acid is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions. This makes it a valuable compound for studying steric and electronic effects in organic reactions and for developing new synthetic methodologies.
特性
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397802 | |
| Record name | AMINO(MESITYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500695-54-5 | |
| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMINO(MESITYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


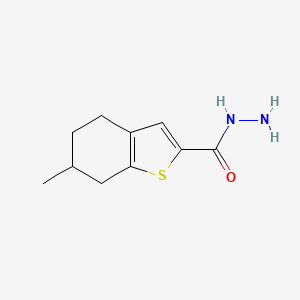

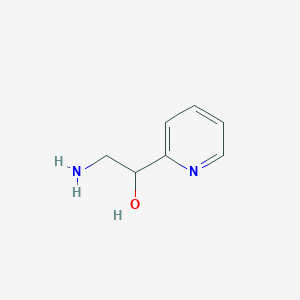
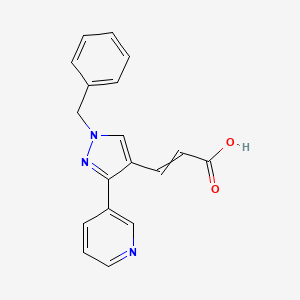
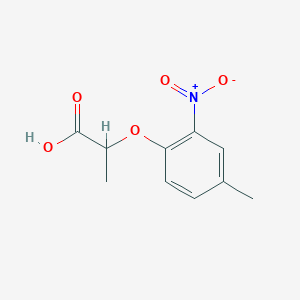
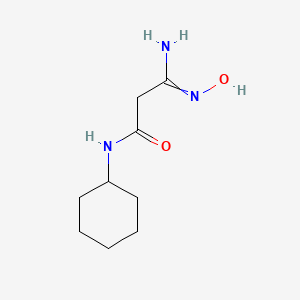
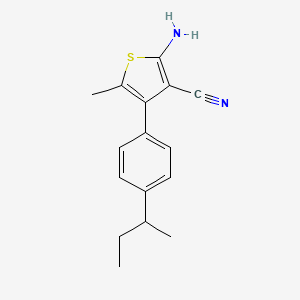

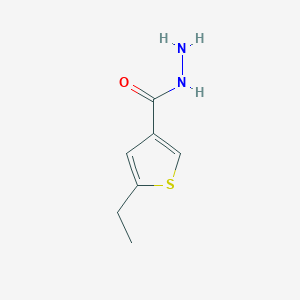
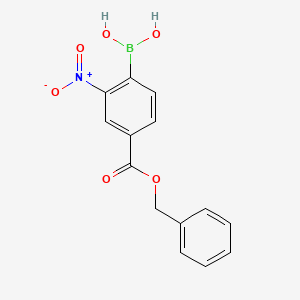
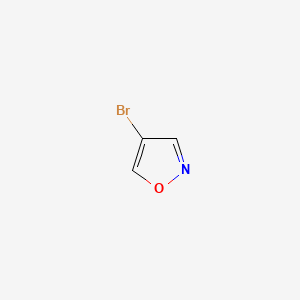
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
